Butan-2-yl 6-[(3-bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate
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Overview
Description
[(2S)-butan-2-yl] (1R,6R)-6-[(3-bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate is a complex organic compound with a unique structure that includes a cyclohexene ring, a bromophenyl group, and a butan-2-yl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-butan-2-yl] (1R,6R)-6-[(3-bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate typically involves multiple steps, starting with the preparation of the cyclohexene ring and the bromophenyl group. The esterification process is then carried out to attach the butan-2-yl group. Common reagents used in these reactions include bromine for bromination, carbamoyl chloride for the introduction of the carbamoyl group, and butan-2-ol for esterification. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and recrystallization is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[(2S)-butan-2-yl] (1R,6R)-6-[(3-bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamoyl group to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high efficiency and selectivity.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted phenyl derivatives, depending on the type of reaction and the reagents used.
Scientific Research Applications
[(2S)-butan-2-yl] (1R,6R)-6-[(3-bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of [(2S)-butan-2-yl] (1R,6R)-6-[(3-bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [(2S)-butan-2-yl] (1R,6R)-6-[(3-bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate include:
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Tetrahydrofuran (THF): A cyclic ether used as a solvent in various chemical reactions.
Uniqueness
The uniqueness of [(2S)-butan-2-yl] (1R,6R)-6-[(3-bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate lies in its specific combination of functional groups and its potential applications in diverse fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C18H22BrNO3 |
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Molecular Weight |
380.3 g/mol |
IUPAC Name |
butan-2-yl 6-[(3-bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C18H22BrNO3/c1-3-12(2)23-18(22)16-10-5-4-9-15(16)17(21)20-14-8-6-7-13(19)11-14/h4-8,11-12,15-16H,3,9-10H2,1-2H3,(H,20,21) |
InChI Key |
VGNAYAJWCDCBSH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)C1CC=CCC1C(=O)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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